molecular formula C2H4Br2O B1626552 Bromo(bromomethoxy)methane CAS No. 4497-29-4

Bromo(bromomethoxy)methane

Cat. No. B1626552
CAS RN: 4497-29-4
M. Wt: 203.86 g/mol
InChI Key: CVDGHGWEHQIJTE-UHFFFAOYSA-N
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Description

Bromo(bromomethoxy)methane is a chemical compound with the molecular formula C2H4Br2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Bromo(bromomethoxy)methane consists of two carbon atoms, four hydrogen atoms, two bromine atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

Bromo(bromomethoxy)methane has a density of 1.5±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for Bromo(bromomethoxy)methane in the search results.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

Bromo(bromomethoxy)methane has been used in the preparation of various chemical compounds. For instance, it was involved in the preparation of dialkoxyborylbis(bromozincio)methane, which was subsequently used to create vinylboranes through a reaction with aldehydes or ketones. This showcases its utility in organic synthesis and catalysis (Matsubara, Otake, Hashimoto, & Utimoto, 1999).

2. Environmental Studies

Studies have been conducted to understand the environmental impact of volatile halogenated organic compounds (VHOCs), including bromo(bromomethoxy)methane. These studies involve monitoring the release of VHOCs by various macroalgae, indicating the compound's relevance in environmental chemistry and ecological studies (Latumus, 1995).

3. Catalytic Methane Oxybromination

Bromo(bromomethoxy)methane is involved in the catalytic oxybromination of methane, an important process in the production of chemicals and fuels from methane. This area of research focuses on understanding the reaction mechanisms and improving the efficiency of methane conversion (Paunović, Hemberger, Bodi, López, & Pérez–Ramírez, 2018).

4. Biological Applications

In biological contexts, bromo(bromomethoxy)methane has been used to study methane monooxygenases (MMOs) which mediate the conversion of methane into methanol in bacteria. Understanding this process is crucial for developing biomimetic catalysts for methane oxidation (Wang, Maji, Chen, Lee, Yu, & Chan, 2017).

5. Methane Bromination Studies

Research on bromination reactions of methane, where bromo(bromomethoxy)methane plays a role, has provided insights into the production of methyl bromide and other brominated compounds. These studies are significant for understanding and improving industrial processes related to halogen-mediated methane partial oxidation (Lorkovic, Sun, Gadewar, Breed, Macala, Sardar, Cross, Sherman, Stucky, & Ford, 2006).

6. Reductive Transformation Studies

Investigations into the reductive transformation pathways of brominated methanes, including bromo(bromomethoxy)methane, with nano-scale Fe and Ni/Fe particles, have implications for environmental remediation and understanding the chemical reduction processes (Lim, Feng, & Zhu, 2007).

Safety And Hazards

Bromo(bromomethoxy)methane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

bromo(bromomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGHGWEHQIJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537840
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo(bromomethoxy)methane

CAS RN

4497-29-4
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(bromomethoxy)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Citations

For This Compound
2
Citations
SR Gough - Digest of Literature on Dielectrics Volume 40 1976, 1976 - ieeexplore.ieee.org
These tables contain data reported in publications abstracted by Chemical Abstracts for the year 1976. In addition, some data from a few articles abstracted in 1975 but not obtained …
Number of citations: 1 ieeexplore.ieee.org
SB Singh, D Rindgen, P Bradley, T Suzuki… - Journal of Medicinal …, 2014 - ACS Publications
Described here are synthesis and biological evaluations of diversified groups of over 57 ertapenem prodrugs which include alkyl, methylenedioxy, carbonate, cyclic carbonate, …
Number of citations: 18 pubs.acs.org

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